

The Role of D-Lactose Monohydrate in Plant Tissue Culture: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Lactose monohydrate*

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Abstract

D-Lactose monohydrate, a disaccharide composed of glucose and galactose, has been explored as an alternative carbon source to the conventionally used sucrose in plant tissue culture. Its utilization and effects are highly species-dependent, with research indicating a range of outcomes from inhibited growth to comparable or even enhanced production of specific secondary metabolites. This technical guide provides an in-depth analysis of the use of **D-lactose monohydrate** in plant tissue culture, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of plant science and drug development.

Introduction

Carbohydrates are an essential component of plant tissue culture media, serving as both an energy source and an osmotic regulator. While sucrose is the most commonly used carbohydrate, its rapid hydrolysis can sometimes lead to detrimental effects such as medium browning and the accumulation of inhibitory compounds. This has prompted investigations into alternative carbon sources, including **D-lactose monohydrate**. The slower hydrolysis of lactose may offer a more sustained release of monosaccharides, potentially benefiting certain culture systems. This guide explores the scientific literature to provide a clear understanding of the applications and implications of using **D-lactose monohydrate** in plant tissue culture.

Data Presentation: Effects of D-Lactose Monohydrate on Plant Cultures

The following tables summarize quantitative data from various studies on the effects of **D-lactose monohydrate** on callus growth and secondary metabolite production.

Table 1: Effect of **D-Lactose Monohydrate** on Callus Biomass Production

Plant Species	Explant	Lactose Concentration (g/L)	Effect on Fresh Weight	Effect on Dry Weight	Reference
Catharanthus roseus	Leaf	10, 30, 50	Comparable to control (3% sucrose)	Maximum response at 30 g/L	[1]
Chrysanthemum	Thin Cell Layers	40	Less effective than sucrose and glucose	Not specified	[2]
Cynara cardunculus	Leaf	Not specified	Comparable to sucrose after 7 days	Not specified	[3]
Orchardgrass	Mature Seed	30	Lower callus induction than sucrose	Lower shoot regeneration than maltose	[4]

Table 2: Effect of **D-Lactose Monohydrate** on Secondary Metabolite Production

Plant Species	Culture Type	Lactose Concentration (g/L)	Secondary Metabolite	Effect	Reference
Catharanthus roseus	Callus Culture	30	Total Alkaloids	Maximum response observed	[1]
Catharanthus roseus	Suspension Culture	10, 30, 50	Total Alkaloids	2-3 times higher production than in agar medium	[1]

Experimental Protocols

General Protocol for Preparation of Plant Tissue Culture Medium with D-Lactose Monohydrate

This protocol outlines the basic steps for preparing a sterile, lactose-containing plant tissue culture medium.

Materials:

- **D-Lactose monohydrate**
- Basal salt mixture (e.g., Murashige and Skoog - MS)
- Vitamins (e.g., Gamborg's B5)
- Plant growth regulators (PGRs) as required for the specific application (e.g., auxins like 2,4-D, NAA; cytokinins like BAP, Kinetin)
- Gelling agent (e.g., agar or gellan gum)
- Distilled or deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

- Autoclave
- Sterile culture vessels (e.g., Petri dishes, test tubes, flasks)

Procedure:

- Dissolve Components: In a beaker, dissolve the basal salt mixture, vitamins, and any other organic supplements in approximately 80% of the final volume of distilled water.
- Add Carbon Source: Add the desired amount of **D-Lactose monohydrate** and stir until completely dissolved. For comparative studies, prepare separate media with sucrose or other carbon sources at equimolar concentrations.
- Add Plant Growth Regulators: Add the required PGRs from stock solutions.
- Adjust pH: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using HCl or NaOH.
- Add Gelling Agent: If a solid or semi-solid medium is required, add the gelling agent and heat the medium while stirring until the agent is completely dissolved.
- Final Volume Adjustment: Bring the medium to the final volume with distilled water.
- Dispense and Sterilize: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
- Cooling and Storage: Allow the medium to cool and solidify in a sterile environment. Store at 4°C until use.

Experimental Protocol for Evaluating the Effect of D-Lactose Monohydrate on Callus Induction and Growth

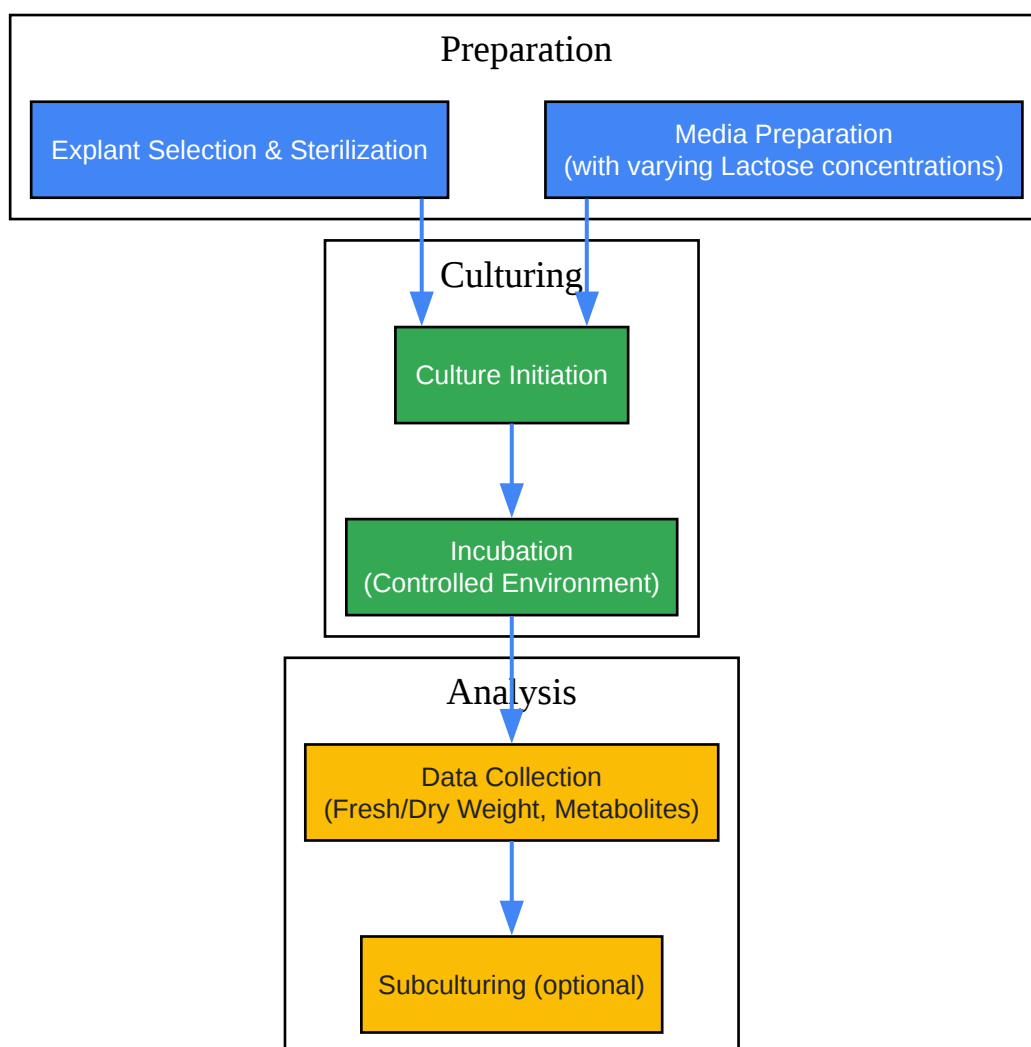
This protocol provides a framework for assessing the efficacy of lactose as a carbon source for callus culture.

Procedure:

- **Explant Preparation:** Select healthy plant material (e.g., leaves, stems) and surface sterilize using standard procedures (e.g., washing with detergent, followed by treatment with ethanol and sodium hypochlorite solution, and rinsing with sterile distilled water).
- **Culture Initiation:** Place the sterilized explants onto the prepared media containing different concentrations of **D-lactose monohydrate**. Include a control medium with the standard carbon source (e.g., 30 g/L sucrose).
- **Incubation:** Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., $25 \pm 2^{\circ}\text{C}$) and light (e.g., 16-hour photoperiod or complete darkness, depending on the species).
- **Data Collection:** After a defined culture period (e.g., 4-6 weeks), record the percentage of callus induction, and measure the fresh and dry weight of the callus.
- **Subculture:** For long-term studies, subculture the callus onto fresh medium at regular intervals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Carbon Source Evaluation

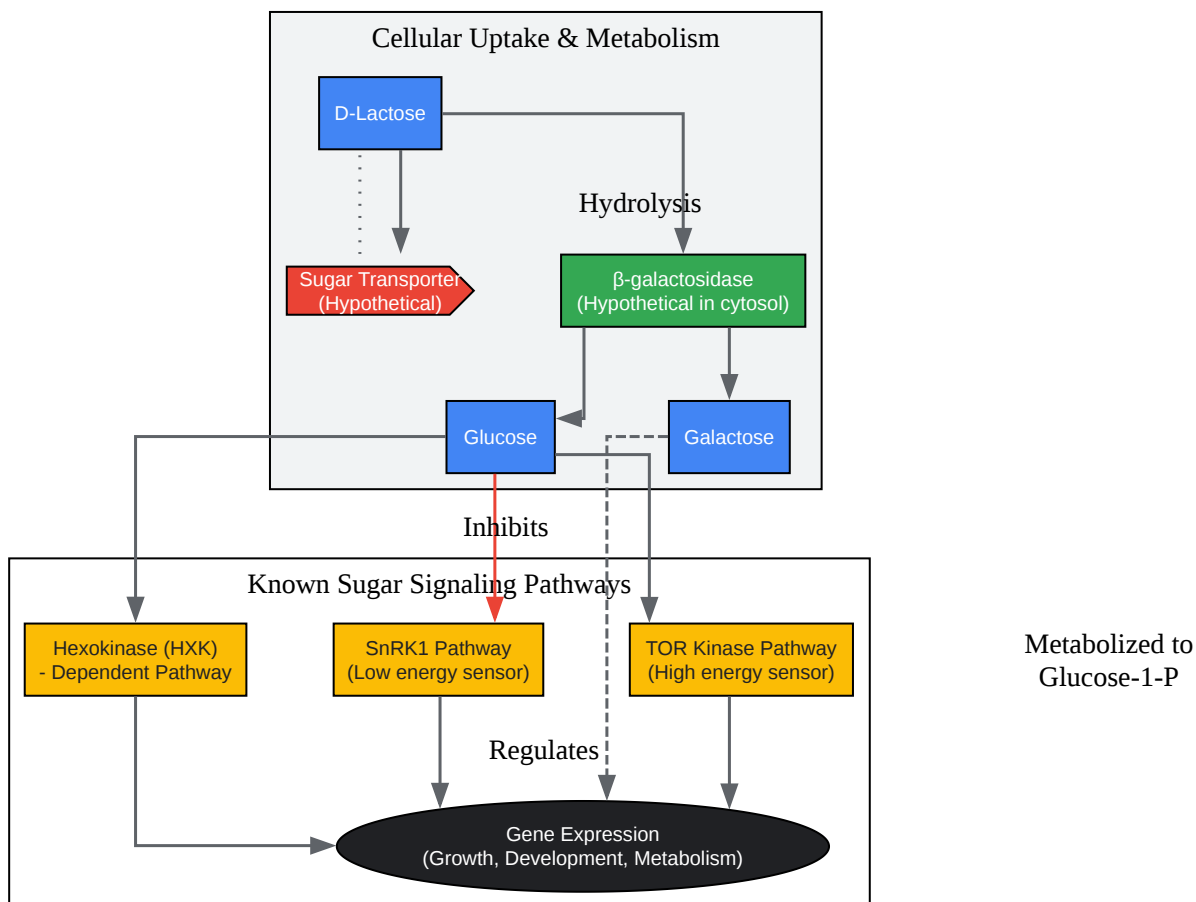


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Caption: Workflow for evaluating **D-lactose monohydrate** as a carbon source.

Hypothetical Model of Lactose Metabolism and Signaling Intersection in Plant Cells

While a specific signaling pathway for lactose in plants has not been elucidated, this diagram illustrates how lactose and its metabolic products, glucose and galactose, might intersect with known sugar signaling pathways.



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Caption: Hypothetical intersection of lactose metabolism with plant sugar signaling.

Discussion and Future Perspectives

The use of **D-lactose monohydrate** in plant tissue culture presents a mixed but intriguing picture. While not a universal substitute for sucrose, it shows potential for specific applications, particularly in modulating secondary metabolite production. The slower breakdown of lactose

could prevent the negative effects of rapid sugar metabolism, such as oxidative stress, which can be detrimental to cell growth and productivity.

Further research is needed to fully understand the mechanisms behind the observed effects.

Key areas for future investigation include:

- **Lactose Transport and Metabolism:** Identifying and characterizing the specific transporters involved in lactose uptake and the enzymes responsible for its hydrolysis in different plant species.
- **Signaling Pathways:** Elucidating whether lactose or its metabolites trigger unique signaling cascades or modulate the activity of known sugar signaling pathways.
- **Species-Specific Responses:** Conducting broader studies across a wider range of plant species to identify those that can efficiently metabolize lactose and benefit from its inclusion in the culture medium.

Conclusion

D-Lactose monohydrate is a viable, albeit context-dependent, alternative carbon source in plant tissue culture. Its application can lead to varied responses in biomass and secondary metabolite production, highlighting the need for empirical optimization for each plant species and desired outcome. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further research and application of **D-lactose monohydrate** in academic and industrial settings, ultimately contributing to the advancement of plant biotechnology and the development of novel plant-derived products.

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